(3,3,4,4-d4)-Docosanoic acid
Overview
Description
(3,3,4,4-d4)-Docosanoic acid is a deuterated fatty acid, where four hydrogen atoms at positions 3 and 4 of the docosanoic acid molecule are replaced with deuterium. This isotopic labeling makes it a valuable tool in various scientific research applications, particularly in the fields of mass spectrometry and metabolic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,3,4,4-d4)-Docosanoic acid typically involves the deuteration of docosanoic acid. This process can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure selective incorporation of deuterium at the desired positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to obtain high-purity deuterated compounds. The use of deuterium gas and catalysts in bulk quantities ensures efficient production.
Chemical Reactions Analysis
Types of Reactions: (3,3,4,4-d4)-Docosanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the acid to its corresponding alcohol.
Substitution: The deuterium atoms can be replaced with other substituents under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions can be carried out using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(3,3,4,4-d4)-Docosanoic acid is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry for the quantification of non-deuterated fatty acids.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of fatty acids in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and elimination of fatty acids in the body.
Industry: Applied in the development of deuterated drugs and other specialized chemicals.
Mechanism of Action
The mechanism of action of (3,3,4,4-d4)-Docosanoic acid involves its incorporation into biological systems where it mimics the behavior of non-deuterated fatty acids. The presence of deuterium atoms allows for precise tracking and analysis using mass spectrometry. The compound interacts with various enzymes and metabolic pathways, providing insights into lipid metabolism and related processes.
Comparison with Similar Compounds
Docosanoic acid: The non-deuterated form of (3,3,4,4-d4)-Docosanoic acid.
5-Bromopentanoic-3,3,4,4-d4 acid: Another deuterated fatty acid with similar applications in research.
Adipic acid (3,3,4,4-D4): A deuterated dicarboxylic acid used in similar analytical applications.
Uniqueness: this compound is unique due to its specific deuteration pattern, which provides distinct advantages in mass spectrometry and metabolic studies. Its long carbon chain and deuterium labeling make it particularly useful for studying lipid metabolism and related biochemical processes.
Biological Activity
(3,3,4,4-d4)-Docosanoic acid, also known as deuterated docosanoic acid, is a long-chain saturated fatty acid with significant biological activity. This compound is characterized by the presence of deuterium isotopes at specific positions in its carbon chain, which allows for enhanced tracking and quantification in metabolic studies. The biological activity of this compound is explored through its metabolic pathways, interactions with biomolecules, and potential therapeutic applications.
Metabolic Pathways
The metabolic pathways of docosanoic acid involve various transformations in biological systems. When introduced into a living organism, the deuterium atoms in this compound are retained during metabolism. Researchers utilize techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to analyze the metabolites formed and to trace the specific steps involved in lipid metabolism and energy production.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Research Findings
Several studies have investigated the biological implications of fatty acids related to docosanoic acid:
- Case Study on Fatty Acids as Antifungal Agents : Lee et al. (2021) demonstrated that medium-chain saturated fatty acids exhibit minimum inhibitory concentrations (MIC) effective against fungal pathogens. These findings highlight the potential for fatty acids to be utilized in therapeutic applications against infections .
- Metabolomic Profiling : A study on lipid profiles indicated that dietary fatty acids can influence metabolic health outcomes. The incorporation of stable isotopes like those found in this compound enhances the precision of lipidomic analyses .
Applications and Implications
The applications of this compound extend beyond basic research:
- Internal Standards in Mass Spectrometry : Its isotopic labeling makes it an ideal internal standard for quantifying docosanoic acid levels in biological samples. This application is vital for studies involving lipidomics and metabolic profiling.
- Therapeutic Potential : Given its structural properties and biological activities observed in related fatty acids, this compound may hold promise for therapeutic interventions in metabolic disorders and inflammatory diseases.
Comparative Analysis
To better understand the uniqueness of this compound compared to other fatty acids:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Docosanoic Acid | C22H44O2 | Naturally occurring fatty acid found in various oils. |
Hexacosanoic Acid | C26H52O2 | Longer carbon chain; found in certain plant oils. |
Tetracosanoic Acid | C24H48O2 | Known as lignoceric acid; found in plant waxes. |
Arachidonic Acid | C20H32O2 | Polyunsaturated; involved in inflammatory responses. |
The isotopic nature of this compound allows for precise analytical applications not possible with non-deuterated counterparts.
Properties
IUPAC Name |
3,3,5,5-tetradeuteriotetracosanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H48O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h2-23H2,1H3,(H,25,26)/i20D2,22D2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZGJDVWLFXDLK-CMJIWFEKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCCCCCCCCCCCCCCC)CC([2H])([2H])CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H48O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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